Isodecyl benzoate
CAS No.: 120657-54-7
Cat. No.: VC20883682
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120657-54-7 |
---|---|
Molecular Formula | C17H26O2 |
Molecular Weight | 262.4 g/mol |
IUPAC Name | 8-methylnonyl benzoate |
Standard InChI | InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3 |
Standard InChI Key | HNDYULRADYGBDU-UHFFFAOYSA-N |
SMILES | CC(C)CCCCCCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES | CC(C)CCCCCCCOC(=O)C1=CC=CC=C1 |
Introduction
Chemical Properties and Structure
Basic Identification
Isodecyl benzoate is identifiable through the following chemical parameters:
Property | Value |
---|---|
CAS Number | 120657-54-7 |
Molecular Formula | C₁₇H₂₆O₂ |
Molecular Weight | 262.387 g/mol |
Alternate Name | 8-methylnonyl benzoate |
IUPAC Name | 8-methylnonyl benzoate |
Density | 0.949 g/cm³ |
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Liquid at room temperature |
Boiling Point | 345.9°C at 760 mmHg |
Flash Point | 145.9°C |
Vapor Pressure | 5.97 × 10⁻⁵ mmHg at 25°C |
LogP | 4.84 |
Refractive Index | 1.488 |
Polar Surface Area | 26.3 Ų |
The chemical structure of isodecyl benzoate consists of a benzoate moiety (C₆H₅COO-) connected to an isodecyl group (C₁₀H₂₁-). This particular arrangement contributes to its low volatility, moderate lipophilicity, and excellent solvation properties .
Synthesis and Production Methods
Laboratory Synthesis
Isodecyl benzoate is typically synthesized through an esterification reaction between benzoic acid and isodecyl alcohol (isodecanol). This reaction is generally catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:
C₆H₅COOH + C₁₀H₂₁OH → C₆H₅COOC₁₀H₂₁ + H₂O
The reaction typically requires removal of water to drive the equilibrium toward product formation, often accomplished through azeotropic distillation or the use of molecular sieves.
Industrial Production
In industrial settings, isodecyl benzoate production typically employs continuous reactors to maintain a steady state of reaction. The reactants (benzoic acid and isodecyl alcohol) are fed into the reactor system, and the product is continuously removed. This method ensures high efficiency and yield for large-scale production requirements.
Industrial synthesis may also utilize alternative catalytic systems, including heterogeneous catalysts such as ion-exchange resins or supported acids, which offer advantages in terms of catalyst recovery and product purification .
Chemical Reactions and Reactivity
Hydrolysis
Isodecyl benzoate can undergo hydrolysis in both acidic and basic conditions, resulting in the formation of benzoic acid and isodecyl alcohol. The reaction occurs through nucleophilic attack on the carbonyl carbon:
C₆H₅COOC₁₀H₂₁ + H₂O → C₆H₅COOH + C₁₀H₂₁OH
This reaction is relatively slow under neutral conditions but accelerated in the presence of acids or bases.
Oxidation
Under strong oxidative conditions, isodecyl benzoate can undergo oxidation reactions, primarily affecting the benzoate group to form benzoic acid derivatives. The aliphatic chain may also be susceptible to oxidation at elevated temperatures or in the presence of strong oxidizing agents.
Substitution Reactions
The ester group in isodecyl benzoate can participate in nucleophilic substitution reactions, where the isodecyl group is replaced by other nucleophiles such as amines or alcohols. These reactions typically require catalyst assistance and appropriate reaction conditions.
Applications and Uses
Industrial Applications
Isodecyl benzoate functions primarily as an auxiliary plasticizer in various industrial formulations. Its key applications include:
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Floor polish formulations: Enhances flexibility and film formation
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Polymer additives: Improves the processing characteristics and flexibility of various polymers
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Coating formulations: Contributes to adhesion, flexibility, and durability of surface coatings
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Adhesives: Modifies viscosity and bonding properties
Cosmetic Applications
While specific concentration data for isodecyl benzoate in cosmetics is limited, it belongs to the alkyl benzoate family, which has extensive cosmetic applications. The broader alkyl benzoate category includes compounds like C12-15 alkyl benzoate, which is used at concentrations ranging from 0.0008% to 59% in leave-on products and 0.0008% to 50% in rinse-off products .
Potential cosmetic applications for isodecyl benzoate include:
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Skin conditioning agents
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Emollients in moisturizers and creams
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Film-forming agents in sunscreens and other protective formulations
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Solubilizers for other cosmetic ingredients
Test Type | Species | Result |
---|---|---|
Dermal LD₅₀ | Rabbit | >2,000 mg/kg |
Inhalation LC₅₀ (4 hours, dust/mist) | Rat | >5 mg/l |
These values suggest a relatively low level of acute toxicity when compared to many other industrial chemicals .
Sensitization and Chronic Toxicity
Limited information is available regarding the sensitization potential and chronic toxicity of isodecyl benzoate specifically. Further research would be beneficial to fully establish its long-term safety profile.
Regulatory Status and Environmental Considerations
Biodegradation pathways likely involve initial hydrolysis to benzoic acid and isodecyl alcohol, followed by further degradation of these components through established metabolic pathways.
Comparison with Other Alkyl Benzoates
Isodecyl benzoate is part of the broader alkyl benzoate family, which includes numerous compounds with varying alkyl chain lengths. Some related compounds and their applications include:
Compound | Applications | Reported Concentration Range in Cosmetics |
---|---|---|
Methyl Benzoate | Perfumes | 0.0005-0.3% |
Ethyl Benzoate | Perfumes, foot powders | 0.0008-0.01% |
C12-15 Alkyl Benzoate | Wide range of cosmetics | 0.0008-59% |
Isobutyl Benzoate | Perfumes | 0.01% |
Isostearyl Benzoate | Body and hand creams | 1% |
Octyldodecyl Benzoate | Shaving cream | 3-4% |
This comparison demonstrates the versatility of alkyl benzoates as a chemical class, with specific compounds selected based on the required performance characteristics for particular applications .
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